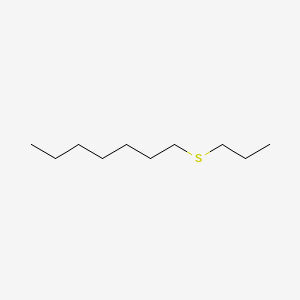
4-Thiaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiaundecane is an organic compound that belongs to the class of thiaalkanes, which are alkanes containing a sulfur atom within the carbon chain. The presence of sulfur imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Thiaundecane can be synthesized through several methods, including the reaction of 1-bromoundecane with thiourea, followed by hydrolysis. Another method involves the reaction of 1-undecene with hydrogen sulfide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-undecene with hydrogen sulfide. This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiaalkane.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thiaalkane.
Substitution: Halogenated thiaalkanes.
Wissenschaftliche Forschungsanwendungen
4-Thiaundecane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing alkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 4-Thiaundecane involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form bonds with various biomolecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Thiaheptane: A shorter thiaalkane with similar chemical properties.
5-Thiaundecane: Another thiaalkane with a sulfur atom at a different position in the carbon chain.
Uniqueness: 4-Thiaundecane is unique due to its specific chain length and the position of the sulfur atom, which influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these specific properties are desired.
Eigenschaften
CAS-Nummer |
24768-46-5 |
|---|---|
Molekularformel |
C10H22S |
Molekulargewicht |
174.35 g/mol |
IUPAC-Name |
1-propylsulfanylheptane |
InChI |
InChI=1S/C10H22S/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
PCPVCHFKVPNTBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


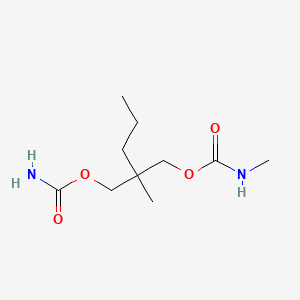
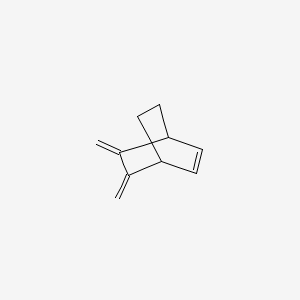
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
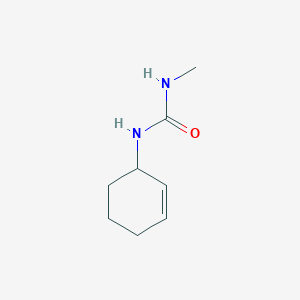
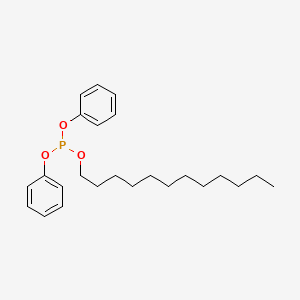
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
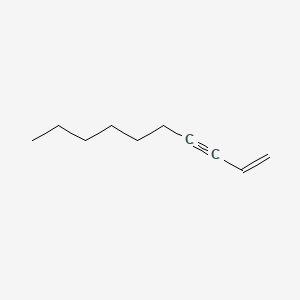
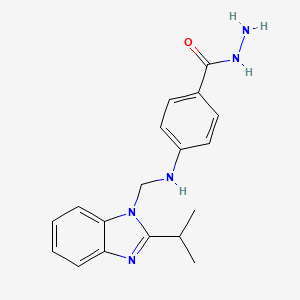
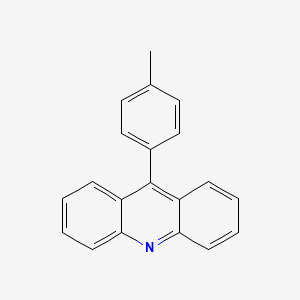
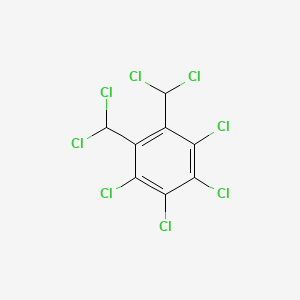
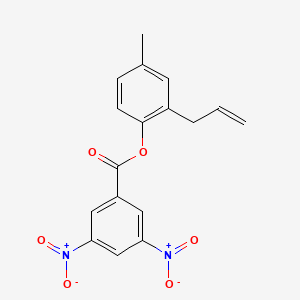
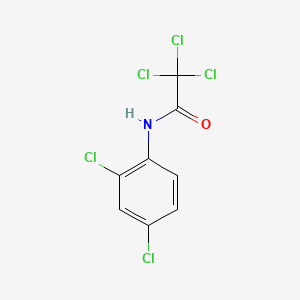
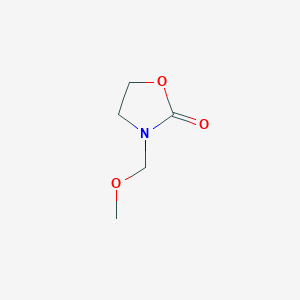
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
